1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazole ring, and a piperidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine with piperidine-4-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with 3-(2-methylpropyl)-1H-1,2,4-triazole-5-amine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes[][6].
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide
- Methyl 2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide is unique due to its combination of pyrimidine, triazole, and piperidine rings, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C18H27N7O |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H27N7O/c1-11(2)9-15-21-17(24-23-15)22-16(26)14-5-7-25(8-6-14)18-19-12(3)10-13(4)20-18/h10-11,14H,5-9H2,1-4H3,(H2,21,22,23,24,26) |
InChI Key |
OHDUQOOCZXAJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=NNC(=N3)CC(C)C)C |
Origin of Product |
United States |
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